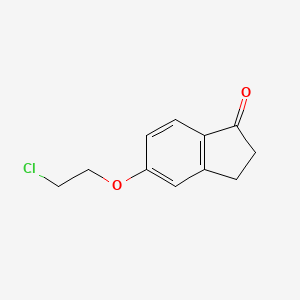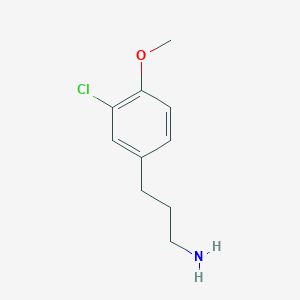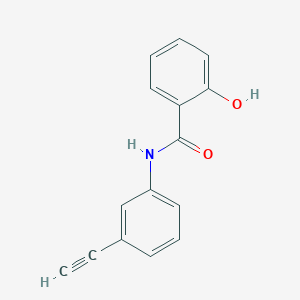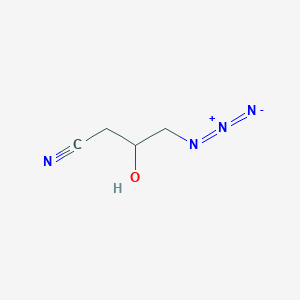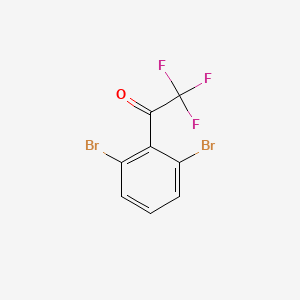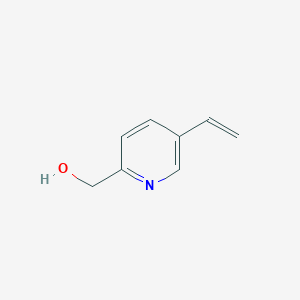
2-(4-methoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a methoxy group attached to the phenyl ring and an acrylic acid moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 2-(4-Methoxyphenyl)propanol.
Substitution: 4-Bromo-2-(4-methoxyphenyl)acrylic acid.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as a monomer in the synthesis of specialty materials.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- 4-Methoxyphenylacetic acid
- 3-(4-Methoxyphenyl)propanoic acid
- 4-Methoxycinnamic acid
Comparison: 2-(4-methoxyphenyl)prop-2-enoic acid is unique due to its acrylic acid moiety, which imparts distinct reactivity compared to similar compounds. For instance, while 4-Methoxyphenylacetic acid lacks the double bond, 4-Methoxycinnamic acid has a similar structure but differs in the position of the methoxy group, affecting its chemical behavior and applications .
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-6H,1H2,2H3,(H,11,12) |
Clave InChI |
HZEMCKHRVQSVQY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

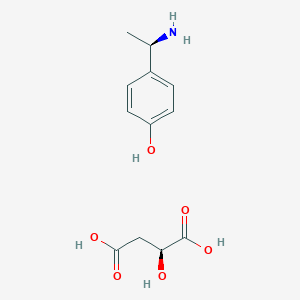
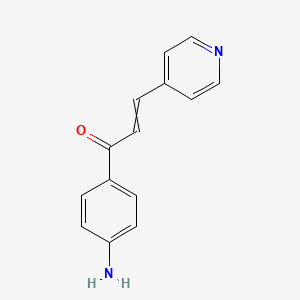
![2-[3-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B8642268.png)
![Ethyl 4-[(oxiran-2-yl)methoxy]cyclohexane-1-carboxylate](/img/structure/B8642274.png)
